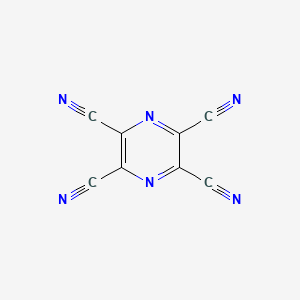

Pyrazine-2,3,5,6-tetracarbonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrazine-2,3,5,6-tetracarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8N6/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHLAVUPSKBRPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(C(=N1)C#N)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30306163 | |

| Record name | Pyrazinetetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33420-37-0 | |

| Record name | Pyrazinetetracarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazinetetracarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrazine 2,3,5,6 Tetracarbonitrile

Historical and Contemporary Synthetic Routes to Pyrazine-2,3,5,6-tetracarbonitrile

The synthesis of this compound is primarily rooted in the chemistry of cyanocarbon compounds. The historical development of synthetic routes has been driven by the need for efficient methods to construct the highly substituted pyrazine (B50134) ring.

Condensation Reactions Involving Diiminosuccinonitrile (B1215917) and Diaminomaleonitrile (B72808)

The most significant and historically important method for synthesizing this compound involves the condensation of diaminomaleonitrile (DAMN) and diiminosuccinonitrile (DISN). osti.gov This approach leverages the complementary reactivity of these two C4N4 isomers.

A key report from 1995 detailed the synthesis of tetracyanopyrazine as an intermediate in the production of the energetic material 2,6-diamino-3,5-dinitropyrazine-l-oxide (LLM-105). osti.gov The core of this synthesis is the condensation reaction between diaminomaleonitrile and diiminosuccinonitrile. osti.gov In this process, diaminomaleonitrile, with its nucleophilic amino groups, reacts with the electrophilic diiminosuccinonitrile. The reaction is typically carried out in trifluoroacetic acid, which likely acts as both a solvent and a catalyst, facilitating the condensation and subsequent dehydration to form the aromatic pyrazine ring. osti.gov The resulting product is the highly stable this compound.

This reaction is a powerful example of how fundamental building blocks in cyanocarbon chemistry can be utilized to construct complex heterocyclic systems. The high degree of cyano-substitution makes this a noteworthy transformation.

Isoelectronic Cyclization Approaches

Isoelectronic cyclization represents a broader category of reactions for heterocycle synthesis, though specific examples for the direct formation of this compound are not widely documented in the literature. The general principle involves the cyclization of a linear precursor that is isoelectronic with the target heterocyclic ring. For a pyrazine ring, this would typically involve a 1,4-dinitrogen-containing acyclic precursor.

While direct isoelectronic cyclization routes to this compound are not prominent, the conceptual framework can be seen in the condensation of two molecules of an α-aminonitrile, which can be considered a form of isoelectronic self-condensation. However, for the specific case of this compound, the condensation of DAMN and DISN remains the most direct and reported method. Further research in the area of isoelectronic cyclizations could potentially open new pathways to this and other highly substituted pyrazines.

Precursor Chemistry in this compound Synthesis

The chemistry of the precursors, diaminomaleonitrile (DAMN) and diiminosuccinonitrile (DISN), is central to the synthesis of this compound. Both are tetramers of hydrogen cyanide (HCN) and exist as stable, isolable compounds.

Diaminomaleonitrile (DAMN) is a crystalline solid that can be synthesized through the oligomerization of hydrogen cyanide. nih.gov It is a versatile building block in heterocyclic synthesis due to the presence of two amino groups and two nitrile groups on a double bond. nih.gov These functional groups provide sites for a variety of chemical transformations, including condensations with dicarbonyl compounds to form pyrazines. nih.govnih.gov

Diiminosuccinonitrile (DISN) is the oxidized form of DAMN. The interconversion between DAMN and DISN is a key aspect of their chemistry. The synthesis of this compound via their condensation highlights the utility of this redox relationship, where DAMN acts as the electron-rich component and DISN as the electron-poor component.

The table below summarizes the key precursors and their roles in the synthesis.

| Precursor | Chemical Formula | Key Role in Synthesis |

| Diaminomaleonitrile (DAMN) | C₄H₄N₄ | Nucleophilic component in the condensation reaction, providing the two nitrogen atoms for the pyrazine ring. |

| Diiminosuccinonitrile (DISN) | C₄H₂N₄ | Electrophilic component in the condensation reaction. |

Optimization of Reaction Conditions and Yields for High Purity this compound

Detailed studies focusing exclusively on the optimization of reaction conditions for the synthesis of high-purity this compound are limited in publicly available literature. However, the reported synthesis provides a baseline from which optimization strategies can be inferred.

The primary reported synthesis utilizes trifluoroacetic acid as the reaction medium. osti.gov The choice of a strong acid suggests that it plays a crucial role in protonating the nitrile and imine groups, thereby activating the substrates for nucleophilic attack and facilitating the elimination of water to drive the reaction towards the aromatic product.

Potential areas for optimization would include:

Solvent: Investigating other strong acids or aprotic solvents with a catalytic amount of a strong acid could influence reaction rates and yields.

Temperature: The reaction temperature could be varied to find the optimal balance between reaction rate and the prevention of side reactions or decomposition of the product.

Stoichiometry: Precise control of the molar ratio of DAMN to DISN would be critical to maximize the yield and minimize unreacted starting materials.

Purification: Developing efficient purification methods, such as sublimation or recrystallization from a suitable solvent, would be essential for obtaining high-purity this compound for its applications in materials science.

The following table outlines the conditions based on the reported synthesis. osti.gov

| Parameter | Condition |

| Reactants | Diaminomaleonitrile, Diiminosuccinonitrile |

| Solvent/Catalyst | Trifluoroacetic acid |

| Temperature | Not explicitly stated, likely room temperature or gentle heating. |

| Yield | Not explicitly stated for the isolated tetracyanopyrazine intermediate. |

Further research dedicated to optimizing these parameters would be invaluable for making this important building block more readily accessible for advanced applications.

Chemical Reactivity and Mechanistic Investigations of Pyrazine 2,3,5,6 Tetracarbonitrile

Nucleophilic Substitution Reactions of Cyano Groups on Pyrazine-2,3,5,6-tetracarbonitrile

The strong electron-withdrawing nature of the pyrazine (B50134) ring and the cyano groups makes the carbon atoms of the cyano groups susceptible to nucleophilic attack. While specific studies on the nucleophilic substitution of the cyano groups on this compound are not extensively detailed in the provided search results, the reactivity of similar pyrazine systems provides insights. For instance, chloropyrazines undergo various displacement reactions with nucleophiles like sodium methoxide, sodium benzyl (B1604629) oxide, and sodium benzyl sulphide. rsc.org This suggests that the cyano groups on TCNP could potentially be displaced by strong nucleophiles under appropriate conditions, leading to the formation of new functionalized pyrazine derivatives. The ease of these substitution reactions would be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Condensation Reactions and Polymerization Pathways

This compound can participate in condensation reactions and serve as a monomer in polymerization processes. Its multifunctional nature, with four reactive cyano groups, allows for the formation of extended network structures. These reactions are crucial for the development of novel polymers with interesting electronic and optical properties.

Donor-acceptor type polymers have been synthesized using pyridopyrazine derivatives, which are structurally related to TCNP, as the acceptor unit and various thiophene (B33073) derivatives as the donor units. mdpi.com These polymers were synthesized via electrochemical polymerization and exhibited electrochromic properties, indicating that the electronic structure of the polymer could be tuned by the choice of the donor and acceptor moieties. mdpi.com The synthesis of such polymers often involves the condensation of the acceptor monomer with a donor monomer, leading to a polymer chain with alternating donor and acceptor units.

Formation of Charge-Transfer Complexes and Adducts Involving this compound

Electron Acceptor Properties and Donor-Acceptor Interactions

This compound is a potent electron acceptor, a property that drives the formation of charge-transfer (CT) complexes with a variety of electron donors. This ability stems from its low-lying lowest unoccupied molecular orbital (LUMO) energy level, which facilitates the acceptance of electrons from the highest occupied molecular orbital (HOMO) of a donor molecule.

The formation of CT complexes is often accompanied by a distinct color change, providing a visual indication of the interaction. For example, the reaction of the colorless TCNP with a light-yellow electron donor can result in a red-colored CT complex. nih.govresearchgate.net This phenomenon is attributed to the appearance of a new absorption band in the visible region of the electromagnetic spectrum, known as the charge-transfer band. nih.govresearchgate.net The energy of this band is related to the difference between the ionization potential of the donor and the electron affinity of the acceptor.

The interaction between pyrazine and silver nanoclusters has also been studied to understand the chemical mechanism of surface-enhanced Raman spectroscopy (SERS). rsc.org These studies utilize first-principles calculations to analyze the charge transfer between the pyrazine molecule and the metal cluster, providing insights into the electronic interactions at the molecular level. rsc.org

Specific Adduct Formation: e.g., this compound with Thiosemicarbazone Derivatives

A specific example of adduct formation is the reaction between this compound and 2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide (TTSC), a thiosemicarbazone derivative. This reaction yields a 2:1 charge-transfer adduct, where two molecules of the thiosemicarbazone donor stack with one molecule of the TCNP acceptor. nih.govresearchgate.net

The crystal structure of this adduct reveals a parallel arrangement of the aromatic rings of the TTSC donor and the molecular plane of the TCNP acceptor, with a centroid-centroid distance of 3.5558 (14) Å. nih.govresearchgate.net This π-stacking interaction facilitates the charge transfer, which is confirmed by the presence of a CT band around 550 cm⁻¹ in the single-crystal absorption spectrum. nih.govresearchgate.net The formation of these adducts highlights the potential of TCNP in the design of new supramolecular assemblies with specific electronic and optical properties.

| Donor Molecule | Acceptor Molecule | Stoichiometry (Donor:Acceptor) | Key Structural Feature | Spectroscopic Evidence |

| 2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide (TTSC) | This compound (TCNP) | 2:1 | Parallel π-stacking of aromatic rings | Charge-transfer band around 550 cm⁻¹ nih.govresearchgate.net |

Oxidative Transformations of this compound and Derivatives

Information regarding the oxidative transformations of this compound and its derivatives is not extensively covered in the provided search results. However, the pyrazine ring itself is a core structure in many naturally occurring compounds and can be subject to oxidative metabolism. For instance, 2,3,5-trimethylpyrazine, a key flavor compound, is metabolized in humans to form carboxylic acid derivatives through oxidation of the methyl groups. nih.gov This suggests that the pyrazine ring can be a site for oxidative reactions, although the presence of the four cyano groups in TCNP would significantly influence its susceptibility to and the nature of such transformations. The strong electron-withdrawing character of the nitrile groups would likely make the pyrazine ring more resistant to oxidation compared to its alkyl-substituted counterparts.

Coordination Chemistry of Pyrazine 2,3,5,6 Tetracarbonitrile As a Ligand

Pyrazine-2,3,5,6-tetracarbonitrile as a Potential Multidentate Ligand for Metal Ions

This compound possesses multiple potential coordination sites, making it a theoretically interesting multidentate ligand. The two nitrogen atoms within the pyrazine (B50134) ring are classic N-donor sites, capable of bridging two metal centers, a common feature in the coordination chemistry of pyrazine and its derivatives. mdpi.com Furthermore, the four nitrile (-C≡N) groups appended to the ring each contain a nitrogen atom with a lone pair of electrons. These nitrile nitrogens could also act as donor atoms, binding to metal ions.

This multiplicity of donor sites suggests several potential coordination modes:

Bridging Bidentate: Using the two pyrazine nitrogens to link two metal centers, forming polynuclear chains or frameworks.

Chelating/Bridging Polydentate: Involving one or more of the nitrile nitrogens in addition to the pyrazine nitrogens. The steric arrangement of the nitrile groups makes chelation to a single metal center challenging, but they could readily bridge multiple metal centers, leading to complex three-dimensional coordination polymers.

The strong electron-withdrawing nature of the four cyano groups would significantly lower the electron density on the pyrazine ring, making it a weaker Lewis base compared to unsubstituted pyrazine. This electronic effect would influence the strength of the metal-ligand bonds formed.

Synthesis and Structural Characterization of Metal Complexes: A Theoretical Perspective

Mononuclear and Polynuclear Coordination Complexes

The synthesis of coordination compounds typically involves the reaction of a metal salt with the ligand in a suitable solvent. mdpi.com

Mononuclear Complexes: The formation of simple mononuclear complexes, [M(TCNP)n], would likely be disfavored due to the ligand's inherent preference for bridging. However, if bulky ancillary ligands were to occupy most of the metal's coordination sites, it might be possible to isolate a complex where TCNP binds in a monodentate fashion through one of its nitrile groups.

Polynuclear Complexes: The most probable structures resulting from the reaction of metal ions with TCNP would be polynuclear. The pyrazine core is well-known to act as a linear bridge, leading to one-dimensional chains. The additional nitrile groups offer the potential for cross-linking these chains to form two-dimensional sheets or three-dimensional metal-organic frameworks (MOFs). The final structure would depend on factors like the metal-to-ligand ratio, the coordination geometry preferred by the metal ion, and the reaction conditions. nih.gov

Ligand Field Theory and Electronic Interactions within Pyrazine-Metal Complexes

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. youtube.com It considers the interactions between the metal's d-orbitals and the orbitals of the surrounding ligands. libretexts.org

When ligands approach a metal ion, the degeneracy of the d-orbitals is lifted, splitting them into different energy levels. youtube.com For an octahedral complex, the orbitals split into a lower-energy t₂g set and a higher-energy e_g set. libretexts.org The magnitude of this energy separation (Δo) is determined by the ligand's identity.

Sigma (σ) and Pi (π) Interactions: All ligands act as sigma (σ) donors by donating a lone pair of electrons to the metal. youtube.com Ligands like pyrazine, and particularly the nitrile groups of TCNP, also possess π-systems that can engage in pi (π) interactions. The nitrile groups are strong π-acceptors, meaning they have empty π* orbitals that can accept electron density from the metal's t₂g orbitals.

Electronic Effects of TCNP: As a ligand, TCNP would be classified as a weak σ-donor (due to the electron-withdrawing cyano groups) but a strong π-acceptor. According to LFT, strong π-acceptor ligands increase the ligand field splitting energy (Δo). youtube.com This large splitting would favor low-spin electron configurations for metal ions where possible. The π-backbonding from the metal to the ligand would also be significant, creating strong, covalent metal-ligand bonds and delocalizing electron density across the complex.

Postulated Applications of this compound Coordination Compounds

Catalytic Activity of Metal Complexes

The electronic properties of TCNP suggest potential applications in catalysis. The formation of complexes with redox-active metals (e.g., iron, copper, cobalt) could yield catalysts for various reactions. For instance, metal complexes involved in the oxygen reduction reaction (ORR) often feature nitrogen-based macrocyclic ligands, and the selectivity of these catalysts is highly dependent on the metal center and the ligand's electronic structure. researchgate.net The strong π-accepting nature of TCNP could modulate the redox potential of the metal center, making it suitable for specific catalytic cycles.

Functional Materials Development through Coordination Chemistry

The creation of functional materials is a major driver of research in coordination chemistry. researchgate.net The ability of TCNP to act as a poly-N-donor bridging ligand makes it a candidate for building porous coordination polymers or MOFs. nih.gov These materials could have applications in:

Gas Storage/Separation: By creating frameworks with specific pore sizes and chemical environments.

Conductive Materials: The extended π-conjugation and potential for strong metal-ligand orbital overlap could facilitate electrical conductivity, a property sought after in molecular electronics.

While the specific compound this compound remains underexplored as a ligand in the available literature, the foundational principles of coordination chemistry provide a strong framework for predicting its behavior and potential applications. Further experimental investigation is required to validate these theoretical considerations.

Lack of Documented Role in Metal-Organic Frameworks (MOFs) Research for this compound

Despite the extensive research into pyrazine derivatives for the construction of coordination polymers and metal-organic frameworks (MOFs), a thorough review of available scientific literature reveals a notable absence of studies on the specific use of this compound as a ligand in this context.

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. The versatility in the choice of both the metal and the organic linker allows for the tuning of the resulting MOF's properties, making them suitable for a wide range of applications, including gas storage, separation, and catalysis.

While various pyrazine-based ligands have been successfully employed in MOF synthesis, the focus has been on derivatives bearing carboxylate functional groups. These include, but are not limited to, pyrazine-2,5-dicarboxylic acid, pyrazine-2,3-dicarboxylic acid, and 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine. The carboxylate groups in these molecules readily coordinate to metal centers, facilitating the formation of robust and porous framework structures.

In contrast, this compound possesses four nitrile (-C≡N) groups. While nitrile groups are known to coordinate to metal ions, their use as primary linkers in the self-assembly of MOFs is less common compared to carboxylates. The linear geometry and coordination behavior of nitrile groups can present challenges in forming stable, three-dimensional porous networks.

Searches of scientific databases and chemical literature did not yield any specific examples or detailed research findings on the synthesis, characterization, or application of MOFs constructed using this compound as a primary building block. Consequently, there is no data available to populate tables on structural parameters, framework properties, or research findings related to its role in MOF chemistry.

This lack of published research suggests that this compound may not be a primary focus in the current exploration of new MOF materials, or that studies involving this specific compound have not yet been reported. Therefore, its role in Metal-Organic Frameworks research remains undocumented in the current body of scientific literature.

Electronic Structure and Advanced Theoretical Studies of Pyrazine 2,3,5,6 Tetracarbonitrile

Quantum Chemical Calculations of Molecular Orbitals and Energy Levels

The presence of four strongly electron-withdrawing cyano (-CN) groups, combined with the inherent electron-deficient nature of the pyrazine (B50134) ring, is expected to dramatically lower the energy levels of both the HOMO and LUMO compared to the parent pyrazine molecule. The primary effect of the cyano groups is the stabilization of the LUMO, making the molecule a potent electron acceptor.

Studies on related cyano-functionalized pyrazines have demonstrated this trend. For instance, the introduction of cyano groups into polymer backbones has been shown to be an effective strategy for significantly lowering the LUMO energy levels of conjugated polymers, a desirable characteristic for n-type organic semiconductors. ahnu.edu.cn Theoretical studies on various pyrazine derivatives show a distinct trend in the HOMO-LUMO energy gap, which is influenced by the nature and position of substituents. The strong electron-withdrawing nature of the cyano groups in Pyrazine-2,3,5,6-tetracarbonitrile is anticipated to result in a relatively small HOMO-LUMO gap, facilitating electronic transitions.

Table 1: Comparison of Calculated HOMO and LUMO Energy Levels of Related Aromatic and Pyrazine Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzene | -6.79 | -0.00 | 6.79 |

| Pyrazine | -6.67 | -0.15 | 6.52 |

| A D-A-D Pyrazine Derivative (DPP acceptor) | Not specified | Not specified | Not specified |

| A Cyano-functionalized Pyrazine Polymer | Not specified | Below -4.0 | Not specified |

Note: The data presented is based on theoretical calculations from various studies for comparative purposes. The exact values for this compound would require specific computational analysis.

Analysis of Charge Distributions and Electron Density

The charge distribution and electron density of this compound are dominated by the high electronegativity of the nitrogen atoms in the pyrazine ring and the cyano groups. This leads to a significant polarization of the molecule. The nitrogen atoms of the pyrazine ring create a π-deficient system, and this effect is greatly amplified by the four cyano substituents.

Theoretical analyses, such as population analysis, on related pyrazine complexes have shown that the nitrogen atoms in the pyrazine ring carry a significant negative natural charge. bendola.com Upon coordination to a metal center, this charge distribution is further polarized. bendola.com For this compound, the electron density is expected to be highest around the nitrogen atoms of both the pyrazine ring and the cyano groups.

The carbon atoms of the pyrazine ring and the cyano groups will, in turn, exhibit a partial positive charge. This charge distribution is crucial in determining the molecule's reactivity, intermolecular interactions, and its behavior in the solid state. The significant π-acidity of the pyrazine ring, enhanced by the cyano groups, makes it susceptible to nucleophilic attack and capable of participating in anion-π interactions. bendola.com

Density Functional Theory (DFT) Investigations of this compound and its Complexes

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecules like this compound and their complexes. DFT calculations allow for the accurate prediction of geometries, vibrational frequencies, and electronic properties.

DFT studies on pyrazine-metal complexes have provided valuable insights into the nature of their bonding and charge transfer characteristics. nih.gov For instance, investigations into pyrazine-silver and pyrazine-gold complexes have elucidated the mechanism of surface-enhanced Raman scattering (SERS), revealing the role of charge transfer from the metal to the pyrazine ligand. nih.gov

In the context of more complex systems, DFT has been used to study tetrapyrazinoporphyrazine macrocycles, which can be synthesized from dicarbonitrile-substituted pyrazines. mdpi.com These studies help in understanding the effect of peripheral substituents, such as chlorine atoms, on the electronic and geometric structures of the macrocycle and its metal complexes. mdpi.com The insights gained from these studies are transferable to understanding how this compound would behave as a ligand in coordination chemistry. Its strong electron-accepting nature would likely lead to the formation of stable complexes with a variety of metals, with significant charge transfer from the metal to the ligand.

Theoretical Prediction of Electronic Properties for Organic Electronics Applications

The electronic properties of this compound, as predicted by theoretical studies, make it a highly promising candidate for applications in organic electronics. The key feature is its exceptionally low-lying LUMO energy level, a direct consequence of the four cyano groups.

A low LUMO is a critical requirement for n-type organic semiconductors, as it facilitates efficient electron injection from common electrodes and ensures stable operation in air by making the material less susceptible to oxidation. Cyano-functionalized pyrazines have been identified as structurally simple and effective electron-deficient building blocks for n-type organic thermoelectric polymers. ahnu.edu.cnresearchgate.net Polymers incorporating these units exhibit deep-lying LUMO energy levels, leading to unipolar n-type charge transport characteristics in organic thin-film transistors (OTFTs). researchgate.net

Furthermore, the strong electron-accepting nature of cyano-functionalized pyrazines makes them excellent as solid additives in organic solar cells (OSCs). rsc.org Their inclusion can modulate intermolecular interactions and improve molecular packing, which is beneficial for charge generation, transport, and collection, ultimately leading to higher power conversion efficiencies. rsc.org Theoretical predictions for this compound suggest it would be an even more potent electron acceptor than its di- or tri-substituted counterparts, making it a prime target for the design of new high-performance organic electronic materials.

Understanding the Role of Cyano Groups in Electronic Modulation

The four cyano groups in this compound play a pivotal role in modulating its electronic structure. Each cyano group acts as a strong σ- and π-electron-withdrawing group. The cumulative effect of four such groups on the already electron-deficient pyrazine ring is a profound lowering of the molecule's energy levels.

The primary electronic modulation by the cyano groups is the significant stabilization of the LUMO. This enhanced electron-deficient character is the cornerstone of its potential applications in n-type organic electronics. The introduction of cyano groups is a well-established strategy for converting p-type or ambipolar organic semiconductors into unipolar n-type materials. ahnu.edu.cn

The strong inductive and resonance effects of the cyano groups also influence the charge distribution across the entire molecule, as discussed in section 5.2. This modulation of the electronic landscape affects not only the energy levels but also the molecule's optical properties, such as its absorption and emission spectra, and its ability to participate in charge transfer interactions. The π-electron-deficiency of the pyrazine macrocycle can be systematically increased by the introduction of electron-withdrawing substituents like cyano groups. researchgate.net This "fine-tuning" of electronic properties is a key advantage of using molecules like this compound in the rational design of new functional materials.

Advanced Materials Applications and Performance Characterization

Pyrazine-2,3,5,6-tetracarbonitrile in Organic Electronics

The strong electron-accepting nature of the this compound core makes it a compelling building block for n-type organic semiconductors. These materials are essential for the development of various organic electronic devices.

Organic Field-Effect Transistors (OFETs)

In the realm of Organic Field-Effect Transistors (OFETs), this compound derivatives have been investigated as active materials. The performance of these OFETs is intrinsically linked to the molecular structure and packing of the organic semiconductor. The electron-deficient pyrazine (B50134) core, functionalized with four nitrile groups, facilitates efficient electron transport. While specific performance data for pristine this compound in OFETs is not extensively detailed in the provided results, the focus is often on its derivatives where the core is modified to enhance performance characteristics such as electron mobility and on/off ratio.

Organic Light-Emitting Diodes (OLEDs)

This compound and its derivatives are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). myskinrecipes.com Its high electron-withdrawing capability is advantageous in creating efficient charge transport layers and in the development of thermally activated delayed fluorescence (TADF) emitters. myskinrecipes.comnih.gov For instance, pyrazine-based materials are explored for blue TADF emitters, which are crucial for full-color displays and lighting applications. nih.govrsc.org By combining a pyrazine-based acceptor with suitable donor moieties, researchers can achieve a small singlet-triplet energy gap (ΔEST) and a high fluorescence rate, leading to efficient OLEDs. nih.gov

Table 1: Performance of Selected Pyrazine-Based OLEDs

| Emitter | Doping Concentration | Emission Color | Maximum External Quantum Efficiency (EQE) |

| TCzPZCN | 10 wt% | Sky-blue | 7.6% |

| 2TCzPZCN | 10 wt% | Sky-blue | 12.2% |

| Pyrido[2,3-b]pyrazine derivative | Not Specified | Yellow | 20.0% |

| Pyrido[2,3-b]pyrazine derivative | Not Specified | Orange | 15.4% |

| Data sourced from multiple research findings. nih.govrsc.org |

Organic Photovoltaic Cells

The electron-accepting properties of this compound make it a candidate for use in organic photovoltaic (OPV) cells. myskinrecipes.com In OPV devices, it can function as an n-type semiconductor (acceptor) material, paired with a p-type semiconductor (donor) to form the active layer where charge separation occurs. The development of low-cost, pyrazine-based polymer donors has led to organic solar cells with high power conversion efficiencies (PCEs). For example, a device based on the PPz-T:BTP-eC9 system has achieved a PCE of 16.16%, highlighting the potential of pyrazine-based materials in this field. rsc.org

This compound as a Precursor for Nitrogen-Rich Energetic Materials

This compound serves as a precursor for the synthesis of high-nitrogen energetic materials. researchgate.net The high nitrogen content of the pyrazine ring and the four nitrile groups contribute to a high heat of formation and the generation of a large volume of nitrogen gas upon decomposition, which are key characteristics of energetic materials.

One notable example is the synthesis of 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP), a nitrogen-rich (71.58% nitrogen) energetic material derived from this compound. researchgate.net H₄TTP exhibits impressive energetic properties, including high thermal stability and detonation performance, making it a promising candidate for explosive applications. researchgate.netresearchgate.net

Table 2: Energetic Properties of H₄TTP

| Property | Value |

| Nitrogen Content | 71.58% |

| Decomposition Temperature (Tdec) | 260 °C |

| Detonation Velocity (VC-J) | 8655 m s⁻¹ |

| Detonation Pressure (pC-J) | 28.0 GPa |

| Data sourced from research on H₄TTP. researchgate.netresearchgate.net |

Development of Advanced Nitrogen-Containing Polymers and Materials

This compound is a valuable monomer for the creation of advanced nitrogen-containing polymers. bldpharm.com These polymers can exhibit unique electronic and structural properties due to the incorporated pyrazine units. For example, it can be used to synthesize porous organic polymers (POPs). These materials are characterized by high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The nitrogen atoms in the polymer framework can also act as binding sites for metal ions, leading to the formation of metal-organic frameworks (MOFs). chemscene.com

This compound in Organic Conductors Research

The ability of this compound to accept electrons makes it a key component in the study of organic conductors. It can form charge-transfer (CT) complexes with various electron-donating molecules. In these complexes, an electron is transferred from the donor to the acceptor, resulting in materials with significant electrical conductivity. The planarity and high electron affinity of the this compound molecule facilitate strong intermolecular interactions and efficient charge transport pathways within the stacked structure of the CT complex. The versatility of its coordination has been demonstrated in complexes with metals like copper, forming various one-, two-, and three-dimensional structures. furman.edunih.gov

Design and Synthesis of Sensors and Catalysts Based on this compound

This compound is a highly functionalized aromatic heterocycle that serves as a versatile building block for the design of advanced materials, including sensors and catalysts. Its utility stems from the electron-withdrawing nature of the four nitrile groups and the inherent coordination and redox properties of the pyrazine ring. The nitrile functionalities offer a platform for a variety of chemical transformations, allowing for the synthesis of complex ligands capable of coordinating with metal ions to form catalytically active or sensory materials.

A key synthetic strategy involves the conversion of the nitrile groups into metal-coordinating moieties. One notable example is the transformation of this compound into 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP). nih.gov This conversion is typically achieved through a cycloaddition reaction with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. mdpi.comorganic-chemistry.orgnih.gov The resulting tetrazolyl-substituted pyrazine is a high-nitrogen content molecule that can act as a multidentate ligand. nih.gov

The synthesis of energetic salts from H₄TTP demonstrates the successful derivatization of the parent tetracarbonitrile. In these syntheses, H₄TTP is reacted with various inorganic and organic bases to form a range of ionic compounds. nih.gov This approach highlights the potential for creating a diverse family of materials from a single precursor.

| Reactant 1 | Reactant 2 (Base) | Resulting Energetic Salt |

|---|---|---|

| H₄TTP | Sodium Hydroxide | Sodium Salt of TTP |

| H₄TTP | Potassium Hydroxide | Potassium Salt of TTP |

| H₄TTP | Rubidium Hydroxide | Rubidium Salt of TTP |

| H₄TTP | Caesium Hydroxide | Caesium Salt of TTP |

| H₄TTP | Ammonia | Ammonium Salt of TTP |

| H₄TTP | Hydrazine | Hydrazinium Salt of TTP |

| H₄TTP | Hydroxylamine | Hydroxylammonium Salt of TTP |

| H₄TTP | Guanidine Carbonate | Guanidinium Salt of TTP |

| H₄TTP | Aminoguanidine Bicarbonate | Aminoguanidinium Salt of TTP |

The tetrazole rings in H₄TTP are effective for coordinating with a wide range of metal ions. This property is crucial for the design of catalysts, particularly in the form of metal-organic frameworks (MOFs). In a MOF structure, the pyrazine-tetrazolyl ligand can link multiple metal centers, creating a porous, crystalline material. The metal nodes within this framework can serve as active sites for catalytic reactions, while the porous structure allows for selective substrate access.

Furthermore, the nitrile groups of this compound can be hydrolyzed to form pyrazine-2,3,5,6-tetracarboxylic acid. rsc.org This derivative is a well-established ligand in the synthesis of MOFs with demonstrated catalytic activity and gas sorption capabilities. rsc.orgrsc.orgresearchgate.net For instance, MOFs constructed from pyrazine-2,3,5,6-tetracarboxylic acid and zinc or copper have been investigated for the adsorption and separation of CO₂ and light hydrocarbons. rsc.orgrsc.org The ability to convert the tetracarbonitrile into the corresponding tetracarboxylic acid provides an alternative route to these functional materials.

The pyrazine core itself can participate in redox processes, making its derivatives suitable for applications in electrocatalysis and sensing. The nitrogen atoms of the pyrazine ring can also act as coordination sites, complementing the functionality of the peripheral groups. The combination of a redox-active core and versatile peripheral functional groups makes this compound a promising, though not yet fully explored, precursor for the rational design of novel sensors and catalysts.

Supramolecular Chemistry and Crystal Engineering of Pyrazine 2,3,5,6 Tetracarbonitrile Assemblies

Exploiting Non-Covalent Interactions in Pyrazine-2,3,5,6-tetracarbonitrile Systems

The self-assembly of this compound-based systems is predominantly driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking. The strategic incorporation of functional groups capable of participating in these interactions allows for precise control over the resulting supramolecular architecture and its properties.

Hydrogen Bonding Networks

Derivatives of this compound, such as pyrazine-2,3,5,6-tetracarboxamides, are particularly adept at forming extensive hydrogen-bonding networks. For instance, in the crystal structure of N2,N3,N5,N6-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, resulting in the formation of a two-dimensional network. nih.gov Similarly, in a related compound, N2,N3,N5,N6-tetrakis(pyridin-4-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide, N—H⋯N hydrogen bonds link molecules into chains, which are further connected by another weak N—H⋯N hydrogen bond to form a two-dimensional network structure. nih.gov

The versatility of hydrogen bonding is further demonstrated in coordination complexes. In a binuclear nickel(II) complex incorporating a ligand derived from this compound, Owater—H⋯Ocarbonyl hydrogen bonds link the complex molecules into layers. nih.gov These layers are further stabilized by C—H⋯O hydrogen bonds, and additional O—H⋯O and C—H⋯S hydrogen bonds involving solvent water molecules and the ligand framework create a comprehensive three-dimensional supramolecular structure. nih.gov

The analysis of various multi-component molecular solids has revealed the prevalence of classical O–H⋯N and weak C–H⋯O interactions in constructing supramolecular networks. researchgate.netrsc.org These interactions often lead to the formation of recognizable supramolecular heterosynthons, which are reliable motifs in crystal engineering. researchgate.netrsc.org The interplay of these different types of hydrogen bonds contributes to the formation of diverse and stable 2D and 3D supramolecular architectures. researchgate.net

| Compound/System | Hydrogen Bond Types | Resulting Architecture |

| N2,N3,N5,N6-tetrakis(pyridin-2-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide | N—H⋯O, N—H⋯N | 2D network nih.gov |

| N2,N3,N5,N6-tetrakis(pyridin-4-ylmethyl)pyrazine-2,3,5,6-tetracarboxamide | N—H⋯N | 2D network nih.gov |

| Binuclear Nickel(II) Complex | Owater—H⋯Ocarbonyl, C—H⋯O, O—H⋯O, C—H⋯S | 3D framework nih.gov |

| Multi-component solids with tetramethylpyrazine | O–H⋯N, C–H⋯O | 2D or 3D networks researchgate.netrsc.org |

π-π Stacking Interactions in Solid-State Architectures

Alongside hydrogen bonding, π-π stacking interactions are a significant force in the solid-state assembly of this compound and its derivatives. The electron-deficient nature of the pyrazine (B50134) ring, further enhanced by the four nitrile groups, makes it an excellent candidate for engaging in π-π stacking with electron-rich aromatic systems.

The geometry of π-π stacking can vary, from face-to-face to offset or edge-to-face arrangements, and these variations have a direct impact on the electronic properties of the material. The centroid-to-centroid distance between stacked rings is a key parameter used to characterize the strength of the interaction, with shorter distances generally indicating stronger interactions. nih.gov In some cases, these interactions can be the dominant force in the crystal packing, leading to the formation of one-dimensional columns or other extended arrays. nih.gov

The strategic functionalization of aromatic molecules can be used to control and even suppress π-π stacking to achieve desired solid-state properties, such as enhanced emission. rsc.org While not directly about this compound, this principle of tuning π-π interactions is highly relevant to the design of materials based on this core.

| System | Type of π-π Interaction | Structural Implication |

| 2,6-bis(4'-carboxyphenyl)pyrazine dimethylsulfoxide complex | Inter-sheet stacking | Stabilization of 2D hydrogen-bonded sheets missouristate.edu |

| General pyrazine-based systems | Intermolecular stacking | Formation of 1D columns and 2D/3D networks researchgate.netrsc.orgnih.gov |

| N,N'-bis(pyridin-3-ylmethyl)pyrazine-2,5-dicarboxamide | Offset π–π interactions | Linking of corrugated sheets researchgate.net |

Design and Self-Assembly of Novel Supramolecular Architectures

The predictable nature of non-covalent interactions, particularly hydrogen bonding and metal-ligand coordination, forms the basis for the design and self-assembly of novel supramolecular architectures. nih.gov this compound and its derivatives serve as versatile building blocks, or "tectons," in this bottom-up approach to materials synthesis.

By modifying the pyrazine core with specific functional groups, it is possible to program the molecule to self-assemble into a desired architecture. For example, attaching pyridine (B92270) units to a pyrazine core creates structurally rigid donor tectons with pre-defined bite angles, which can then be used in coordination-driven self-assembly to form discrete supramolecular structures like hexagons. rsc.org The formation of these complex ensembles is often confirmed through techniques such as multinuclear NMR and mass spectrometry. rsc.org

The self-assembly process is not limited to the formation of discrete cages or polygons. It can also lead to the creation of extended, polymeric structures. For instance, the reaction of cobalt(II) chloride with 2,3,5,6-tetra(2-pyridyl)pyrazine (tppz), a close relative of this compound, can yield a linear polymer. bath.ac.uk This demonstrates how the interplay between the ligand's coordination vectors and the metal ion's preferred geometry can direct the formation of one-dimensional chains.

The principles of self-assembly are also evident in purely organic systems. The reaction of tetra(2-pyridyl)pyrazine (tppz) with molecular bromine results in a framework held together exclusively by non-covalent interactions, including hydrogen bonding and halogen bonding. researchgate.net This highlights the power of self-assembly to create complex structures from simple building blocks without the need for strong covalent bonds. researchgate.net

Crystal Engineering for Tailored Solid-State Properties

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that dictate the crystal packing. For this compound-based materials, crystal engineering can be employed to tune properties such as porosity, electronic conductivity, and optical response.

A key strategy in crystal engineering is the use of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. By choosing molecular components that are known to form specific synthons, it is possible to guide the assembly of a crystal into a desired network topology. For example, the carboxyl/pyrazine supramolecular heterosynthons are reliable motifs in the co-crystallization of carboxylic acids and pyrazine derivatives. researchgate.netrsc.org

Furthermore, the formation of co-crystals, where two or more different molecules are held together in a crystalline lattice by non-covalent interactions, is a powerful tool in crystal engineering. The co-crystallization of this compound with other molecules can be used to create materials with properties that are distinct from those of the individual components.

Charge-Transfer Adduct Formation and Crystalline Packing

The strong electron-accepting nature of this compound makes it an ideal component for the formation of charge-transfer (CT) adducts with electron-donating molecules. In these adducts, there is a partial transfer of electron density from the donor to the acceptor, which often results in intense coloration and interesting electronic properties.

The formation of CT adducts has a profound influence on the crystalline packing. The attractive forces between the donor and acceptor molecules, which include both electrostatic and van der Waals interactions, often lead to a packing arrangement where the donor and acceptor molecules are arranged in alternating stacks. This face-to-face stacking maximizes the orbital overlap between the donor's highest occupied molecular orbital (HOMO) and the acceptor's lowest unoccupied molecular orbital (LUMO), which is a characteristic feature of CT complexes.

While direct studies on charge-transfer adducts of this compound itself were not prevalent in the provided search results, the principles can be inferred from related systems. For example, the analysis of multi-component solids formed by 2,3,5,6-tetramethylpyrazine (B1682967) with various carboxylic acids revealed that most of these were organic supramolecular cocrystals without significant charge-transfer. rsc.org However, the potential for CT interactions is a key consideration in the design of materials with this core. The combination of a strong acceptor like this compound with a strong donor would be expected to lead to the formation of a CT adduct with a characteristic stacked crystalline packing.

The interplay between charge-transfer interactions and other non-covalent forces, such as hydrogen bonding, can lead to complex and interesting crystal structures. The CT interaction can provide the primary driving force for the assembly of the donor and acceptor molecules, while hydrogen bonding can provide additional stability and directionality, leading to the formation of well-defined one-, two-, or three-dimensional networks.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the molecular structure of TCNP in solution.

¹H NMR Spectroscopy : Due to the molecular structure of Pyrazine-2,3,5,6-tetracarbonitrile, which lacks any hydrogen atoms, ¹H NMR spectroscopy is not applicable for its direct characterization. Spectra recorded for samples of TCNP would only reveal signals corresponding to proton-containing impurities or the deuterated solvent used.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum of TCNP is characteristically simple due to the high degree of symmetry (D₂h) in the molecule. All four carbons of the pyrazine (B50134) ring are chemically equivalent, as are the four carbons of the nitrile substituents. Consequently, the spectrum is expected to exhibit only two distinct signals.

One signal corresponds to the carbons of the pyrazine ring (C2, C3, C5, C6). These carbons are significantly deshielded due to the strong electron-withdrawing effect of the attached nitrile groups and the inherent aromaticity of the pyrazine ring.

The second signal is attributed to the carbons of the four equivalent nitrile groups (-C≡N). The chemical shift for nitrile carbons typically appears in the 110-125 ppm range.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on typical chemical shift ranges for analogous structures, as specific experimental data for TCNP is not widely published.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Pyrazine Ring Carbons (C2, C3, C5, C6) | ~140 - 150 | Singlet | Quaternary carbon, deshielded by adjacent nitrogen atoms and electron-withdrawing nitrile groups. |

| Nitrile Carbons (-C≡N) | ~110 - 115 | Singlet | Quaternary carbon, typical range for aromatic nitriles. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in TCNP. The spectrum is dominated by the characteristic vibrations of the nitrile groups and the pyrazine core.

The most prominent feature in the IR spectrum of TCNP is the stretching vibration of the carbon-nitrogen triple bond (ν(C≡N)). For aromatic nitriles, this absorption is typically strong and sharp, appearing in the 2240–2220 cm⁻¹ region. chemsrc.com The strong intensity arises from the large change in dipole moment during the C≡N stretching vibration. chemsrc.com Conjugation with the pyrazine ring slightly lowers this frequency compared to saturated nitriles. chemsrc.com

Other significant absorptions include those related to the pyrazine ring itself. These involve C=N and C=C stretching vibrations within the aromatic ring, which are expected in the 1600–1400 cm⁻¹ region. Ring breathing modes and in-plane or out-of-plane deformation vibrations also contribute to the fingerprint region of the spectrum at lower wavenumbers.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C≡N Stretch | 2240 - 2220 | Strong, Sharp | Characteristic vibration for aromatic nitriles. chemsrc.com |

| Pyrazine Ring C=N/C=C Stretches | 1600 - 1400 | Medium to Strong | Multiple bands possible, characteristic of the aromatic heterocyclic core. |

| Ring Breathing/Deformations | < 1200 | Variable | Complex absorptions in the fingerprint region. |

Mass Spectrometry (EI, MALDI-TOF, LC-MS, HRMS, GC-MS)

Mass spectrometry is employed to determine the molecular weight and investigate the fragmentation patterns of TCNP. With a chemical formula of C₈N₆, the monoisotopic mass of TCNP is 180.01800 u, and its average molecular weight is 180.13 g/mol . ambeed.com

In High-Resolution Mass Spectrometry (HRMS), TCNP would show a molecular ion peak (M⁺˙) at an m/z value very close to 180.0180. Under Electron Ionization (EI), the highly stable aromatic system of TCNP is expected to give an intense molecular ion peak. Fragmentation may occur through characteristic pathways for aromatic nitriles. Plausible fragmentation could involve the loss of a cyanogen (B1215507) molecule (C₂N₂) or the sequential loss of cyano radicals (•CN). The stability of the pyrazine ring suggests that it would likely remain intact as a major fragment ion. Techniques like LC-MS are suitable for analyzing TCNP, and vendor data confirms its availability for such analysis. bldpharm.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge-Transfer Bands

UV-Vis spectroscopy reveals the electronic properties of TCNP. The spectrum is characterized by transitions involving the π-system of the pyrazine ring and the non-bonding electrons of the nitrogen atoms, significantly perturbed by the four strongly electron-withdrawing nitrile groups. These substituents lower the energy of the π* molecular orbitals, causing a bathochromic (red) shift in the π→π* and n→π* transitions compared to unsubstituted pyrazine.

A key feature of TCNP is its exceptional ability to act as a π-acceptor in the formation of charge-transfer (CT) complexes. When mixed with electron-donor molecules, TCNP can form adducts that exhibit intense, broad absorption bands at longer wavelengths (lower energies) than the absorptions of the individual components. These CT bands arise from the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the TCNP acceptor upon photoexcitation. The existence of such interactions has been confirmed crystallographically and spectroscopically in a complex of TCNP, which displays a distinct CT band around 550 cm⁻¹ (a typographical error in the source, likely meaning 550 nm) in the single-crystal absorption spectrum. researchgate.netiucr.org

Single Crystal X-ray Diffraction for Structural Elucidation

The analysis of the charge-transfer complex reveals that the this compound molecule is planar. researchgate.netiucr.org The structure possesses a crystallographic inversion center at the center of the pyrazine ring, confirming the molecule's high symmetry in the crystalline state. researchgate.netiucr.org The pyrazine ring and the four nitrile groups lie in the same plane, a conformation that maximizes π-conjugation. The bond lengths and angles within the TCNP molecule are consistent with a fully aromatic system heavily substituted with electron-withdrawing groups.

Table 3: Crystallographic Data for the this compound (TCNP) Adduct

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 6.1363 (4) | researchgate.net |

| b (Å) | 8.2574 (3) | researchgate.net |

| c (Å) | 15.3303 (9) | researchgate.net |

| α (°) | 86.659 (3) | researchgate.net |

| β (°) | 78.751 (2) | researchgate.net |

| γ (°) | 73.893 (3) | researchgate.net |

| Volume (ų) | 731.95 (7) | researchgate.net |

| Z | 1 | researchgate.net |

In the solid state, particularly within its charge-transfer complexes, the TCNP molecule engages in significant intermolecular interactions. The crystal packing of the analyzed adduct is dominated by π-π stacking interactions. researchgate.netiucr.org The electron-deficient TCNP molecule is stacked between the aromatic rings of two electron-rich donor molecules. researchgate.net

This stacking is a direct consequence of the charge-transfer interaction. The parallel arrangement facilitates orbital overlap between the donor and acceptor molecules. A key geometric parameter describing this interaction is the centroid-to-centroid distance between the pyrazine ring of TCNP and the aromatic ring of the donor molecule, which was determined to be 3.5558 (14) Å. researchgate.netiucr.org This distance is typical for π-stacked systems involving strong charge-transfer character. The packing results in polymeric chains and a highly organized three-dimensional framework. researchgate.netiucr.org

Elemental Analysis

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. For this compound, with the molecular formula C₈N₆, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C) and nitrogen (N). These theoretical values serve as a benchmark for comparing the results obtained from experimental elemental analysis, thereby confirming the empirical formula and purity of a synthesized sample.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (amu) | Number of Atoms | Total Weight (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 53.32 |

| Nitrogen | N | 14.007 | 6 | 84.042 | 46.68 |

| Total | 180.130 | 100.00 |

Biological Activity Research and Medicinal Chemistry Implications of Pyrazine 2,3,5,6 Tetracarbonitrile Derivatives

Investigation of Potential Anticancer Activities

The pyrazine (B50134) scaffold is a recognized feature in many compounds with anticancer potential, and extensive research has been conducted on various derivatives. nih.govresearchgate.net These heterocyclic compounds have been evaluated for their ability to inhibit cancer cell proliferation and target various biological pathways involved in cancer progression. nih.govresearchgate.net For example, some new pyrazine and triazine derivatives have been tested for their effects against prostate cancer PC3, with some showing positive results rdd.edu.iq. A comprehensive review covering the years 2010 to 2024 highlights the advancements of pyrazine derivatives as anticancer agents, discussing their chemical diversity and structure-activity relationships nih.gov. Despite this broad interest, specific research detailing the synthesis and evaluation of Pyrazine-2,3,5,6-tetracarbonitrile derivatives for anticancer activity is not found in the available scientific literature.

Role as an Intermediate in Pharmaceutical Synthesis

This compound is a highly functionalized molecule that could theoretically serve as a building block in organic synthesis. Its electron-deficient aromatic ring and multiple nitrile groups make it a candidate for creating more complex molecular architectures. In medicinal chemistry, pyrazine esters have been used as intermediates in the enzymatic synthesis of pyrazinamide (B1679903) derivatives nih.gov. However, there is no specific documentation in the reviewed sources that details the use of this compound as a direct intermediate in the synthesis of pharmaceuticals. Its primary documented uses appear to be in the field of materials science, such as in the formation of coordination polymers or organic electronic materials, rather than in pharmaceutical synthesis.

Comparative Studies with Other Biologically Active Pyrazine Derivatives

Comparative studies are essential in medicinal chemistry to understand structure-activity relationships and to identify lead compounds with improved efficacy. The literature contains numerous examples of such studies within the broader pyrazine class. For example, hybrid compounds linking the pyrazine ring with other moieties like 1,2,4-triazole (B32235) have been synthesized and evaluated, with their activity compared to parent compounds or existing drugs rsc.org. Natural product-pyrazine hybrids have also been developed, often showing stronger pharmacodynamic activity than the parent natural compounds nih.gov. These studies provide valuable insights into how the pyrazine core can be modified to enhance biological effects. However, since there is a lack of data on the biological activities of this compound derivatives, no comparative studies involving this specific class of compounds are available.

Future Research Trajectories and Emerging Applications

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

While established methods for synthesizing pyrazine (B50134) derivatives exist, ongoing research is focused on developing more efficient, sustainable, and scalable pathways. A significant area of exploration is the use of alternative precursors and reaction conditions that align with the principles of green chemistry.

One novel synthetic route involves the reaction of diaminomaleonitrile (B72808) (DAMN) with diiminosuccinonitrile (B1215917) (DISN), which, through a bisubstitution reaction and subsequent elimination of ammonia, can yield pyrazine-2,3,5,6-tetracarbonitrile. acs.orgnih.gov Further research into optimizing this and similar pathways is a key objective.

Future developments are likely to emphasize green chemistry approaches, which are gaining traction in the synthesis of various pyrazine compounds. unimas.my These methods aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption. Key trajectories include:

Microbial Biosynthesis: Genetic engineering of microorganisms like Pseudomonas putida KT2440 has enabled the de novo biosynthesis of pyrazine derivatives from simple sugars. nih.gov Although not yet applied to this compound, this represents a significant future avenue for producing complex pyrazine structures through environmentally benign fermentation processes. nih.govnih.gov

Alternative Energy Sources: Techniques such as microwave and ultrasound irradiation are being explored as ecofriendly energy sources to accelerate reactions and improve yields in the synthesis of nitrogen-containing heterocycles, offering a potential green alternative to conventional heating. nih.gov

Greener Solvents: Research on related polymerizations has highlighted the benefits of using greener solvents. For instance, the solvothermal polymerization of DAMN showed that protic n-alcohols like n-pentanol and n-hexanol can lead to nearly quantitative yields with reduced byproducts compared to traditional hydrothermal methods. acs.orgnih.gov

Table 1: Comparison of Synthetic Approaches for Pyrazine Derivatives

| Approach | Description | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Conventional Chemical Synthesis | Multi-step reactions often involving condensation of 1,2-dicarbonyls with 1,2-diamines followed by oxidation. | Well-established and versatile for various derivatives. | Often requires harsh conditions, hazardous reagents, and can produce toxic byproducts. nih.gov | researchgate.net |

| Microbial Biosynthesis | Utilizes genetically engineered microorganisms (e.g., P. putida, B. subtilis) to produce pyrazines from renewable feedstocks like glucose. nih.govnih.gov | Environmentally friendly, sustainable, uses mild conditions. nih.gov | Currently limited to simpler alkylpyrazines; pathway development for complex targets is needed. nih.gov | nih.govnih.gov |

| Green Chemistry Methods (Microwave/Ultrasound) | Application of alternative energy sources to drive chemical reactions more efficiently. | Reduced reaction times, increased yields, lower energy consumption. | Requires specialized equipment; optimization is needed for specific complex targets. | nih.gov |

| Solvothermal Synthesis in Green Solvents | Using less hazardous solvents like n-alcohols at elevated temperatures to drive polymerization and cyclization. | High yields, reduced formation of hydrolysis and oxidation byproducts. acs.org | Higher temperatures may still be required; solvent selection is critical. | acs.orgnih.gov |

Rational Design of this compound Derivatives for Specific Material Functions

The electron-withdrawing nature of the four nitrile groups makes this compound an excellent scaffold for creating new functional materials. Rational design involves modifying the core structure to tune its properties for specific applications, such as energetic materials and bioconjugation.

A prominent application is in the field of high-nitrogen energetic materials. mdpi.comresearchgate.net The this compound molecule serves as a substrate for creating more complex, nitrogen-rich compounds. researchgate.net

Energetic Materials: Through a [2+3] dipolar azide-nitrile cycloaddition reaction, this compound can be converted into 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H4TTP) . This derivative is a unique nitrogen-rich (71.58% nitrogen) energetic material with high thermal stability and excellent detonation properties. researchgate.netnih.gov Further research involves synthesizing energetic salts of H4TTP with various cations to fine-tune sensitivity and performance. nih.gov

Another emerging area is its use in bioconjugation. The electron-deficient nitrile groups exhibit reactivity that can be harnessed for site-selective protein modification.

Bioconjugation Reagents: this compound and other electron-deficient heteroaromatic nitriles have been identified as second-generation reagents for cysteine-to-lysine transfer (CLT). This process allows for the stable linkage of molecules to proteins, with applications in developing antibody-drug conjugates (ADCs) for targeted therapies. ucl.ac.uk

Table 2: Designed Derivatives of this compound and Their Functions

| Derivative | Intended Function | Key Properties / Mechanism of Action | Reference |

|---|---|---|---|

| 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H4TTP) | High-Nitrogen Energetic Material | High nitrogen content (71.58%), high thermal decomposition temperature (260 °C), and high detonation velocity (8655 m/s). researchgate.net | researchgate.netnih.gov |

| Amidine Conjugates (from CLT reaction) | Bioconjugation Linker | Acts as an electron-deficient nitrile reagent for cysteine-to-lysine transfer (CLT), forming stable amidine conjugates on proteins. ucl.ac.uk | ucl.ac.uk |

Advanced Computational Modeling for Predictive Material Science

Computational modeling is becoming indispensable for accelerating the discovery and design of new materials based on this compound. These predictive methods allow researchers to screen potential derivatives and understand their properties before undertaking complex and time-consuming synthesis.

Predicting Energetic Properties: For energetic materials derived from this compound, quantum chemical calculations are crucial. Methods are used to calculate key performance indicators such as heats of formation, detonation velocities, and detonation pressures. nih.gov Furthermore, mapping the electrostatic potential (ESP) on the molecular surface helps in predicting the sensitivity of a compound to impact, a critical safety parameter. mdpi.com

Corroborating Structures: Molecular modeling techniques, such as the PM6 semi-empirical method, have been used to corroborate the shape and nanoscale dimensions of supramolecular assemblies built from pyrazine-based units. rsc.org

Simulating Material Properties: For derivatives like H4TTP, simulations have been employed to predict fundamental properties like crystal density, which is essential for calculating detonation performance. researchgate.net

Table 3: Examples of Computational Predictions for Pyrazine-Based Materials

| Material/Derivative | Parameter Calculated | Predicted Value | Significance | Reference |

|---|---|---|---|---|

| 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H4TTP) | Detonation Velocity (VC-J) | 8655 m/s | Predicts performance as a powerful energetic material. | researchgate.net |

| 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H4TTP) | Detonation Pressure (pC-J) | 28.0 GPa | Indicates high explosive power. | researchgate.net |

| Energetic Salts of H4TTP | Heats of Formation | Calculated for various salts | Essential for thermodynamic assessment and performance prediction. | nih.gov |

| 2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) (related polynitrile) | Standard Molar Enthalpy of Formation | 960 kJ/mol | Indicates high energy content. | mdpi.com |

Integration of this compound in Hybrid Organic-Inorganic Systems

A major frontier in materials science is the creation of hybrid organic-inorganic materials, where the properties of both components are combined to create novel functionalities. The pyrazine core, particularly when functionalized, is an excellent building block for such systems, most notably in the construction of Metal-Organic Frameworks (MOFs). While this compound itself is a target for modification, its carboxylate and pyridyl derivatives have already proven effective as linkers.

MOFs for Gas Separation: The derivative 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H4TCPP) has been used as an organic linker with zinc ions to construct highly porous MOF isomers. These materials exhibit potential for the selective adsorption and separation of CO2 and light hydrocarbons. rsc.org

MOFs for Gas Delivery: The simple pyrazine ring can react directly with metal carbonyls, such as molybdenum hexacarbonyl , to form crystalline MOFs. These materials act as scaffolds for storing and delivering therapeutic gases like carbon monoxide (CO), making them promising Carbon Monoxide-Releasing Materials (CORMAs). nih.gov

Complex Coordination Compounds: The derivative tetrakis(2-pyridyl)pyrazine (tpyprz) acts as a robust ligand that can coordinate with metal ions like Nickel(II) . These units can be further linked by other organic ligands, such as dihydrogen-1,3-phenyldiphosphonate , to create complex binuclear hybrid materials with three-dimensional hydrogen-bonded frameworks. nih.gov

Table 4: Pyrazine Derivatives in Hybrid Organic-Inorganic Systems

| Pyrazine Derivative | Inorganic Component | Resulting System | Potential Application | Reference |

|---|---|---|---|---|

| 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H4TCPP) | Zinc (Zn) | Porous Metal-Organic Framework (MOF) | CO2 and light hydrocarbon adsorption and separation. | rsc.org |

| Pyrazine | Molybdenum (Mo) | Tricarbonyl-pyrazine-molybdenum(0) MOF | Storage and delivery of therapeutic carbon monoxide. | nih.gov |

| tetrakis(2-pyridyl)pyrazine (tpyprz) | Nickel(II) (Ni) | Binuclear metal complex with phosphonate (B1237965) ligands | Construction of complex 3D hydrogen-bonded materials. | nih.gov |

Expanding the Scope of Supramolecular Assembly and Nanostructure Formation

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, is a key area where pyrazine-based structures are expected to make a significant impact. The rigid, planar geometry and defined coordination vectors of pyrazine derivatives make them ideal tectons (building blocks) for constructing ordered, large-scale nanostructures.

Coordination-Driven Self-Assembly: Pyrazine derivatives with pendant pyridine (B92270) units have been designed as donor tectons. Their rigid structure and pre-defined bite angles allow them to react with metal acceptors in a highly controlled manner, leading to the self-assembly of complex, nanosized structures like supramolecular hexagons. rsc.org

Hydrogen-Bonded Frameworks: In hybrid systems, pyrazine-based complexes can direct the formation of extensive three-dimensional frameworks. In the nickel(II) complex with tpyprz, O-H···O interactions between aqua ligands and phosphonate groups create a robust, hydrogen-bonded network that defines the crystal structure. nih.gov

π-Stacking Interactions: The aromatic nature of the pyrazine ring and its derivatives facilitates π-stacking interactions. These forces play a crucial role in stabilizing the architecture of assembled structures, as seen in the intramolecular and intermolecular stacking observed in nickel-tpyprz complexes. nih.gov

Future work will focus on designing more complex pyrazine tectons to access novel topologies and functionalities, leading to new materials for catalysis, sensing, and molecular electronics.

Q & A

Q. What are the established synthetic routes for pyrazine-2,3,5,6-tetracarbonitrile, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via chlorination of pyrazine-2,3,5,6-tetracarboxylic acid using thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF). The reaction requires refluxing for 10 hours to achieve full conversion, followed by distillation under reduced pressure to remove excess thionyl chloride. Key factors affecting yield include stoichiometric ratios of SOCl₂, reaction temperature, and the use of anhydrous conditions to prevent hydrolysis of intermediates . Purification challenges arise due to the compound’s sensitivity to moisture; thus, storage under inert atmospheres is critical.

Q. How can X-ray crystallography resolve the structural conformation of this compound and its derivatives?

Single-crystal X-ray diffraction is the gold standard for determining the molecular geometry of pyrazine derivatives. For example, in charge-transfer complexes involving this compound, triclinic crystal systems (space group P1) are observed, with lattice parameters such as a = 6.1363 Å, b = 8.2574 Å, and c = 15.3303 Å. Refinement using SHELXL software (R factor < 0.05) confirms planarity of the pyrazine core and validates intermolecular interactions like Br⋯Br (3.524 Å) and C–H⋯N hydrogen bonds .

Q. What spectroscopic methods are most effective for characterizing this compound?

- FT-IR : Identifies nitrile (C≡N) stretches near 2230 cm⁻¹ and aromatic C–N vibrations at 1600–1500 cm⁻¹.

- NMR : NMR reveals deshielded nitrile carbons at δ 115–120 ppm.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M]⁺) at m/z 212.001 (calculated for C₈N₆) .

Advanced Research Questions

Q. How does this compound function in designing metal-organic frameworks (MOFs) for gas adsorption?

this compound derivatives like 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H₄TCPP) form MOFs with high porosity. For instance, Zn₂(TCPP)(DPB) isomers exhibit BET surface areas >1500 m²/g and selective CO₂ adsorption (3.2 mmol/g at 273 K). The tetracarbonitrile groups enable strong coordination with metal nodes (e.g., Zn²⁺), while π-conjugation enhances framework stability. Adsorption selectivity for CO₂ over CH₄ (S = 12.7) is attributed to quadrupole interactions .

Q. What strategies address contradictions in crystallographic data for this compound complexes?

Discrepancies in unit cell parameters or symmetry assignments (e.g., enantiomeric space groups like P4₁2₁2) can arise from pseudosymmetry or twinning. To resolve these:

- Use PLATON to check for missed symmetry.

- Apply SHELXD for twin-law refinement when twinning is suspected.

- Validate hydrogen bonding and halogen interactions with Mercury software to ensure geometric consistency .

Q. How do charge-transfer complexes involving this compound enhance optoelectronic properties?

In complexes with donors like hydrazinecarbothioamide, this compound acts as an electron acceptor, forming π-stacked columns with intermolecular distances <3.6 Å. These interactions reduce bandgaps (e.g., 1.8 eV) and enable charge mobility, as evidenced by conductivity measurements (σ ≈ 10⁻³ S/cm). UV-Vis spectroscopy shows broad absorption bands at 400–600 nm, confirming charge-transfer transitions .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that the electron-withdrawing nitrile groups activate the pyrazine ring for nucleophilic attack at the 2,3,5,6 positions. Frontier Molecular Orbital (FMO) analysis shows a low LUMO energy (−3.2 eV), favoring reactions with amines or thiols. Solvent effects (e.g., DMF vs. THF) are modeled using the Conductor-like Polarizable Continuum Model (CPCM) to optimize reaction pathways .

Methodological Guidelines

- Synthesis Optimization : Use Schlenk-line techniques for moisture-sensitive steps .

- Crystallization : Employ slow evaporation in dichloromethane/hexane (1:3) to grow diffraction-quality crystals .

- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify outliers .

Retrosynthesis Analysis